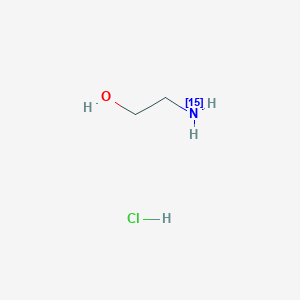

Ethanolamine-15N Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethanolamine-15N Hydrochloride is a labeled compound where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a derivative of ethanolamine, which is a colorless, viscous liquid with an ammonia-like odor. Ethanolamine is widely distributed in biological tissues and is a component of lecithin. It is used as a surfactant, fluorimetric reagent, and to remove carbon dioxide and hydrogen sulfide from natural gas and other gases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethanolamine-15N Hydrochloride can be synthesized by reacting ethanolamine with hydrochloric acid. The process involves the addition reaction of ammonium chloride with ethylene oxide, followed by the isolation of monoethanolamine hydrochloride through differences in physical properties. The reaction temperature is controlled to prevent the gasification of ethylene oxide, and the reaction is carried out at around 100°C .

Industrial Production Methods

In industrial settings, ethanolamine hydrochloride is typically produced by reacting ethanolamine with concentrated hydrochloric acid. The reaction mixture is then dehydrated under reduced pressure to obtain the hydrochloride salt. This method ensures high purity and yield of the product .

Analyse Des Réactions Chimiques

Condensation Reactions with Aldehydes and Ketones

Ethanolamine-15N Hydrochloride reacts with aldehydes or ketones to form imines (Schiff bases) under mild aqueous conditions. This reaction leverages the nucleophilic amine group, which attacks the electrophilic carbonyl carbon.

Key characteristics :

-

Conditions : Room temperature or slightly elevated temperatures (25–40°C), neutral to slightly basic pH.

-

Applications : Used to synthesize isotopically labeled intermediates for metabolic tracer studies .

-

Example : Reaction with formaldehyde yields N-(hydroxymethyl)ethanolamine-15N, a precursor for phospholipid analogs.

Acylation with Acyl Chlorides and Anhydrides

The primary amine group undergoes acylation to form stable amides, facilitating the study of nitrogen incorporation in biomolecules.

Reaction parameters :

-

Reagents : Acetyl chloride, benzoyl chloride, or acetic anhydride.

-

Mechanism : Nucleophilic substitution at the carbonyl carbon, producing water or HCl as byproducts.

Limitations :

Enzymatic Deamination in Metabolic Pathways

This compound serves as a substrate for adenosylcobalamin-dependent ethanolamine ammonia-lyase (EAL), which catalyzes deamination to acetaldehyde and ammonia.

Table 1: 15N Isotope Effects (IE) in EAL-Catalyzed Reactions

Key findings :

-

(S)-2-aminopropanol exhibits a 5-fold higher 15N IE than ethanolamine, indicating nitrogen-sensitive steps (radical rearrangement, ammonia elimination) contribute significantly to rate limitation .

-

Deuterium substitution at C1 reduces radical steady-state levels, highlighting hydrogen abstraction as a competing rate-limiting step .

Derivatization for NMR-Based Metabolite Tagging

15N-ethanolamine is chemoselectively tagged to carboxyl-containing metabolites via amide bond formation, enabling sensitive NMR detection.

Table 2: Tagging Efficiencies of Carboxyl-Containing Metabolites

| Metabolite Class | Tagging Efficiency | Notes |

|---|---|---|

| Standard carboxylates | >95% | High reproducibility |

| α-Amino acids | ~30% | Intramolecular side reactions |

| α-Hydroxy acids (e.g., lactic acid) | Reduced | Conjugation effects |

Applications :

-

Detects >150 carboxyl metabolites in human urine and serum via 1H-15N HSQC NMR .

-

Resolves overlapping peaks in complex biological matrices (e.g., oxalic acid in urine) .

Nucleophilic Substitution

The amine group participates in nucleophilic attacks, forming imines or amides. Steric hindrance and electronic effects modulate reactivity.

Radical-Mediated Pathways

In EAL-catalyzed reactions, substrate-derived radicals rearrange before ammonia elimination. Steady-state EPR data correlate radical intermediates with isotope effects:

-

Ethanolamine : Product-related radicals dominate, suggesting fast rearrangement .

-

2-aminopropanols : Substrate radicals accumulate, indicating slower rearrangement .

Stability and Solubility Considerations

-

Solubility : Highly water-soluble, facilitating aqueous-phase reactions.

-

Hygroscopicity : Requires anhydrous storage to prevent decomposition.

Applications De Recherche Scientifique

Ethanolamine-15N Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent and in the synthesis of various compounds.

Biology: Plays a role in membrane protein studies and cell culture.

Medicine: Used in the preparation of pharmaceutical compounds and inhibitors.

Industry: Utilized in the production of surfactants and as a reagent for biological sample preparation

Mécanisme D'action

Ethanolamine-15N Hydrochloride exerts its effects through various molecular pathways. It acts as a buffering agent, maintaining a stable pH environment crucial for enzymatic reactions and protein solubilization. In biological systems, it is involved in the formation of cellular membranes and acts as a molecular building block for life. It also interacts with carbon dioxide to form carbamate salts, which can be reverted back to ethanolamine and carbon dioxide upon heating .

Comparaison Avec Des Composés Similaires

Ethanolamine-15N Hydrochloride can be compared with other similar compounds such as:

Diethanolamine: Contains two hydroxyl groups and is used in the production of surfactants and corrosion inhibitors.

Triethanolamine: Contains three hydroxyl groups and is used in cosmetics and pharmaceuticals.

N-Methylethanolamine: Contains a methyl group and is used in the synthesis of various chemicals

This compound is unique due to the presence of the nitrogen-15 isotope, which makes it valuable for research applications involving isotopic labeling and tracing.

Activité Biologique

Ethanolamine-15N Hydrochloride is a stable isotope-labeled compound derived from ethanolamine, which is an important biochemical building block. This article explores its biological activity, particularly focusing on its applications in metabolic studies and as a tagging agent in NMR spectroscopy.

Overview of this compound

Ethanolamine (C2H7NO) is a primary amine and an alcohol, commonly used in various biochemical applications. The incorporation of the stable isotope nitrogen-15 (15N) allows for enhanced detection and analysis in metabolic studies, especially in nuclear magnetic resonance (NMR) spectroscopy. This compound serves as a valuable tool for studying carboxyl-containing metabolites due to its ability to form amide bonds under aqueous conditions.

This compound functions primarily through its ability to tag carboxyl-containing metabolites. This tagging enables high-resolution detection and quantification of metabolites in biological samples. The mechanism involves:

- Formation of Amide Bonds : Ethanolamine reacts with carboxyl groups to form stable amides, which are easier to detect using NMR techniques.

- Isotope Labeling : The presence of 15N distinguishes tagged metabolites from naturally occurring nitrogen-containing compounds, enhancing specificity in analysis.

NMR Spectroscopy

Ethanolamine-15N has been utilized extensively in NMR spectroscopy for the identification and quantification of various metabolites. A study demonstrated its effectiveness by tagging a mixture of 62 known carboxyl-containing compounds, achieving tagging efficiencies greater than 95% for most normal compounds . The following table summarizes the key findings from this research:

| Compound Type | Tagging Efficiency (%) | Notes |

|---|---|---|

| Normal Carboxyl Compounds | >95 | High efficiency under optimal conditions |

| α-Amino Acids | ~30 | Lower efficiency due to side reactions |

| α-Hydroxyl Compounds | Reduced yields | Complications in tagging |

Case Studies

- Detection of Metabolites in Urine Samples : In a study involving urine samples treated with Ethanolamine-15N, nearly 200 distinct peaks were detected corresponding to carboxyl-containing metabolites, demonstrating the compound's utility in complex biological matrices .

- Serum Sample Analysis : Similar results were observed with serum samples, where approximately 180 peaks were identified, showcasing the compound's ability to enhance metabolite detection significantly compared to traditional methods .

Biological Implications

The use of this compound extends beyond analytical chemistry; it also has implications in biological research:

- Metabolic Pathway Analysis : By tagging metabolites, researchers can trace metabolic pathways more effectively, aiding in the understanding of various diseases and physiological processes.

- Biomarker Discovery : The ability to identify numerous metabolites can facilitate the discovery of biomarkers for diseases, potentially leading to improved diagnostic methods.

Propriétés

Formule moléculaire |

C2H8ClNO |

|---|---|

Poids moléculaire |

98.54 g/mol |

Nom IUPAC |

2-(15N)azanylethanol;hydrochloride |

InChI |

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i3+1; |

Clé InChI |

PMUNIMVZCACZBB-FJUFCODESA-N |

SMILES isomérique |

C(CO)[15NH2].Cl |

SMILES canonique |

C(CO)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.